N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative featuring a 2-chlorobenzyl group at the N-position and a methoxy substituent at the 6-position of the pyrimidine ring. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. Its synthesis likely involves condensation reactions or functional group modifications, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-4-2-3-5-10(9)14/h2-6,8H,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVPWHLIDAMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 2-chlorobenzylamine with 6-methoxypyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-[(2-chlorophenyl)methyl]-6-hydroxypyrimidine-4-carboxamide.
Reduction: Formation of N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Structural Differences
Impact of Substituents
- Methoxy vs. Thioxo (S) and methylsulfanyl (S–CH₃) groups introduce sulfur, which can participate in hydrogen bonding (thioxo) or hydrophobic interactions (methylsulfanyl) .
- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in ’s analog affects steric hindrance and dipole interactions. Ortho-substitution may reduce rotational freedom, influencing binding pocket compatibility .
Physicochemical and Crystallographic Properties
- Such interactions influence solubility and melting points .
- Dihedral Angles : ’s pyrimidine derivatives show dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings), affecting molecular planarity and stacking interactions. The target compound’s methoxy group may reduce ring twisting compared to bulkier substituents .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound is structurally similar to other pyrimidine derivatives that have been studied for their interaction with specific biological targets. For instance, it may act as an inhibitor of enzymes involved in critical cellular processes. One notable target is the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis, which plays a vital role in fatty acid synthesis. Inhibition of this enzyme could potentially disrupt the growth of the bacterium, suggesting antimicrobial properties for the compound.
Biological Studies and Applications
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of Mycobacterium tuberculosis by disrupting fatty acid synthesis pathways.
- Anti-inflammatory Properties : Similar pyrimidine derivatives have shown significant anti-inflammatory effects, often through inhibition of cyclooxygenase (COX) enzymes. For example, related compounds demonstrated IC50 values as low as 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .
- Anticancer Activity : Pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds in this class have displayed significant growth inhibition, with some achieving IC50 values in the nanomolar range against specific cancer types .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationships (SAR) of pyrimidine derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the substituents on the pyrimidine ring can significantly influence potency and selectivity against biological targets. For instance, electron-donating groups on certain positions of the pyrimidine skeleton have enhanced anti-inflammatory activity .
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Biological Activity | Target | IC50 Value (μmol) |
|---|---|---|---|
| This compound | Antimicrobial | Enoyl-ACP reductase | TBD |
| Similar Pyrimidine Derivative 1 | Anti-inflammatory | COX-2 | 0.04 ± 0.01 |
| Similar Pyrimidine Derivative 2 | Anticancer | Various cancer lines | < 0.1 |
Case Studies
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Antimicrobial Studies : A study focused on a similar compound targeting Mycobacterium tuberculosis showed promising results, indicating that structural modifications could enhance efficacy against resistant strains.
- Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Cytotoxicity Assessments : Various derivatives were screened against cancer cell lines (e.g., MCF-7, NCI-H460) showing IC50 values indicating potent anticancer effects, highlighting the importance of structural optimization for enhanced activity .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF/DMSO | |
| Temperature | 60–80°C | |
| Catalyst | Pd(PPh₃)₄ (for coupling) | |
| Purification Method | Column chromatography |
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., 2-chlorophenyl methyl integration at δ 4.5–5.0 ppm; pyrimidine ring carbons at δ 150–160 ppm) .
- 2D NMR (COSY, HSQC) : Resolve coupling between pyrimidine protons and the chlorophenyl group .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives, as seen in similar compounds) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
Advanced: What computational strategies can predict the biological activity of this compound against enzyme targets like kinases or cholinesterases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the carboxamide group and enzyme active sites (e.g., Trp86 in acetylcholinesterase) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, topological polar surface area, and H-bond donors to predict IC₅₀ values .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS/AMBER) to identify key residues for interaction .
Q. Table 2: Computational Parameters for Activity Prediction
| Method | Software/Tool | Key Outputs | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG) | |
| QSAR | MOE/DRAGON | Predictive IC₅₀ models | |
| MD Simulations | GROMACS | RMSD/RMSF plots |
Advanced: How should researchers resolve discrepancies in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Assay Conditions : Compare studies using consistent enzyme concentrations (e.g., 0.1–1.0 nM acetylcholinesterase) and buffer systems (pH 7.4 PBS) .
- Validate Purity : Re-test compounds with HPLC-UV (≥98% purity) to exclude batch variability .
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if initial data used colorimetric methods (e.g., Ellman’s assay) .
- Data Normalization : Adjust IC₅₀ values using positive controls (e.g., donepezil for cholinesterase inhibition) to account for inter-lab variability .
Advanced: What experimental design principles can improve the scalability of this compound’s synthesis for preclinical studies?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize:
- Variables : Temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .
- Response Surface Methodology (RSM) : Model yield/purity trade-offs to identify Pareto-optimal conditions .
- Continuous Flow Chemistry : Use microreactors for amidation steps to enhance heat/mass transfer and reduce reaction time from hours to minutes .
Q. Table 3: DoE Variables for Synthesis Optimization
| Variable | Range Tested | Optimal Value | Reference |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% | |
| Reaction Time | 12–24 hrs | 18 hrs |
Advanced: How can researchers investigate the compound’s potential polymorphic forms and their stability?
Methodological Answer:
- High-Throughput Crystallization Screens : Use 96-well plates with varied solvents (ethanol, acetonitrile) and anti-solvents (water, hexane) to nucleate polymorphs .
- Thermal Analysis (DSC/TGA) : Identify phase transitions (melting points, decomposition) to assess thermodynamic stability .
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to confirm polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
